molecular formula C42H63Br7O28 B1251424 Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin CAS No. 53784-83-1

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin

Número de catálogo B1251424
Número CAS: 53784-83-1
Peso molecular: 1575.3 g/mol
Clave InChI: XNNRROJOWZLYCK-FOUAGVGXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

Two methods of synthesis of oligo-6-bromo-6-deoxy-β-cyclodextrins have been compared in a study . One method uses the Vilsmeier-Haack reagent and the other via tosyl derivatives of β-cyclodextrin . The second method holds more promise, as it allows a desired number of bromine atoms to be introduced into the β-cyclodextrin molecule instead of hydroxy groups .


Molecular Structure Analysis

The molecular formula of Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin is C42H63Br7O28 . The IUPAC name is 5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.2³,⁶.2⁸,¹¹.2¹³,¹⁶.2¹⁸,²¹.2²³,²⁶.2²⁸,³¹]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol .


Chemical Reactions Analysis

The effect of the surface charge density of Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin bonded silica gels, which was used as the stationary phase of a packed capillary column for HPLC, was investigated concerning the retention behaviors of neutral cresol isomers .


Physical And Chemical Properties Analysis

Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin has a melting point of 217°C to 221°C . It is soluble in DMF, DMSO, and pyridine, but insoluble in water, methanol, and chloroform . Its molecular weight is 1575.27 g/mol .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin has been used in the development of a carrier designed to effect selective transmembrane internalization of nucleotides via the asialoglycoprotein receptor (ASGPr). This polycationic, polygalactosyl drug delivery carrier potentially serves as a bifunctional carrier of (poly)nucleotides .

Chiral Separation

This compound has been used in the preparation of cyclodextrin chiral stationary phases (CSPs) for high-performance liquid chromatography. The “thiolene” click immobilization of heptakis (6-mercapto-6-deoxy)-β-CD-CSP onto alkene functional silica affords novel multiple-thioether bridged CD CSPs .

Polymer Synthesis

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin can be used in polymer synthesis. Cyclodextrin is compatible with a range of polymerisation techniques such as ATRP (atom transfer radical polymerisation), ROP (ring opening polymerisation), and RAFT (reversible addition–fragmentation chain-transfer) polymerisation .

Organic Pollutant Detection

This compound has been used in the creation of an electrochemical sensor for the detection of atrazine, an organic pollutant. The incorporation of thiol-functionalized beta cyclodextrin enhances the sensor’s molecular recognition capabilities .

Preparation of Cyclodextrin Amino Acid Derivatives

Heptakis- (6-azido-6-deoxy)-beta-cyclodextrin is an useful reactant for the preparation of cyclodextrin amino acid derivatives .

Gold Nanoparticle Modification

The addition of Per-6-thio-β-cyclodextrin to a colloidal dispersion of Au nanoparticles results in the attachment of thiolated cyclodextrins to the Au particles .

Safety And Hazards

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

Propiedades

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNRROJOWZLYCK-FOUAGVGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63Br7O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1575.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin
Reactant of Route 2
Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin
Reactant of Route 3
Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin
Reactant of Route 4
Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin
Reactant of Route 5
Reactant of Route 5
Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin
Reactant of Route 6
Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin

Q & A

Q1: How does the bromine substitution in heptakis(6-bromo-6-deoxy)-β-cyclodextrin impact its properties compared to native β-cyclodextrin?

A1: The introduction of bromine atoms significantly alters the properties of the cyclodextrin. Firstly, it increases the molecule's reactivity, allowing for further modifications at the 6-position. This enables the attachment of various functional groups, expanding its potential applications [, ]. Secondly, the bulky bromine atoms influence the molecule's solubility, making it more soluble in organic solvents compared to the native β-cyclodextrin []. This altered solubility profile can be advantageous for applications like drug delivery, where solubility in both aqueous and organic media is often desired.

Q2: What analytical techniques are commonly employed to characterize and study heptakis(6-bromo-6-deoxy)-β-cyclodextrin and its derivatives?

A2: Various analytical techniques are utilized to study this cyclodextrin derivative. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C{¹H} CP-MAS NMR, proves invaluable in characterizing the structure and dynamics of these molecules, offering insights into their interactions with guest molecules []. Additionally, techniques like Fourier-transform infrared spectroscopy (FT-IR), potentiometric titration, differential scanning calorimetry (DSC), and porosimetry (BET) are employed to investigate the physicochemical properties and surface characteristics of materials derived from heptakis(6-bromo-6-deoxy)-β-cyclodextrin []. These techniques provide a comprehensive understanding of the compound's behavior and potential applications.

Q3: Can you elaborate on the use of heptakis(6-bromo-6-deoxy)-β-cyclodextrin in synthesizing advanced materials?

A3: Heptakis(6-bromo-6-deoxy)-β-cyclodextrin serves as a key building block for creating pH-responsive nanosponges []. By reacting this molecule with different polyaminocyclodextrins, researchers have successfully synthesized novel nanomaterials with tunable properties. These nanosponges exhibit pH-dependent adsorption abilities, making them promising candidates for controlled drug delivery and other applications requiring stimuli-responsive behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.